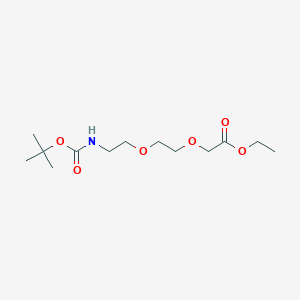

Ethyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate

Description

Ethyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate (CAS 108466-89-3) is a polyether-amide ester compound featuring a 13-membered backbone with alternating oxygen and nitrogen atoms. Its structure includes a central ketone group, two methyl substituents at the C2 position, and an ethyl ester terminus. This compound is frequently utilized as a synthetic intermediate in pharmaceutical chemistry, particularly for constructing drug fragments targeting G protein-coupled receptors (GPCRs) and other biological targets . Its modular design allows for functionalization at multiple sites, enabling tailored modifications for specific applications.

Properties

CAS No. |

379711-88-3 |

|---|---|

Molecular Formula |

C13H25NO6 |

Molecular Weight |

291.34 g/mol |

IUPAC Name |

ethyl 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C13H25NO6/c1-5-19-11(15)10-18-9-8-17-7-6-14-12(16)20-13(2,3)4/h5-10H2,1-4H3,(H,14,16) |

InChI Key |

LUCHCXIWSOJAHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCCOCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Biological Activity

Ethyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate, also known as a derivative of 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | CHN O |

| Molecular Weight | 263.29 g/mol |

| CAS Number | 108466-89-3 |

| Synonyms | t-Boc-N-amido-PEG2-CH2CO2H |

| Category | ADC linkers |

The compound is characterized by its unique structure that includes multiple functional groups which may contribute to its biological activity.

The biological activity of this compound is primarily linked to its role as a linker in antibody-drug conjugates (ADCs) and as a building block for protein degraders. Its structure allows it to facilitate targeted delivery of therapeutic agents to specific cells, enhancing efficacy while minimizing systemic toxicity.

Therapeutic Applications

- Protein Degraders : The compound serves as a building block for developing PROTACs (Proteolysis Targeting Chimeras), which have shown promise in degrading specific proteins involved in cancer progression.

- Antibody-Drug Conjugates (ADCs) : It is utilized in the synthesis of ADCs that target cancer cells specifically, thus improving therapeutic outcomes in oncology.

Study on PROTACs

A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and characterization of PROTACs targeting tissue transglutaminase (TG2) using derivatives of this compound. The findings demonstrated significant reduction in TG2 levels in ovarian cancer cells through a proteasome-dependent mechanism .

Antimicrobial Activity

Another investigation assessed the antimicrobial properties of similar compounds against various bacterial strains. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) that were effective against E. coli and other pathogenic bacteria .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for this compound and its derivatives:

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate, and how can coupling efficiency be optimized?

- Methodology : The compound is synthesized via carbodiimide-mediated coupling (e.g., HATU/DIEA) in dry DMF under inert atmosphere. For example, dissolve 178 µmol of the carboxylic acid precursor in DMF, activate with 1.2 eq HATU and 2 eq DIEA for 5 minutes, then add the amine component (e.g., VHL ligand) and stir for 4 hours. Purify via reverse-phase flash chromatography (RP-FC) to achieve >80% yield .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.32 in 10% MeOH/CH₂Cl₂) and ensure anhydrous conditions to avoid side reactions.

Q. How should solubility and stability be managed during experimental workflows?

- Methodology : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). For aqueous solubility, warm to 37°C and sonicate briefly .

- Key Considerations : Avoid exposure to moisture; hygroscopicity may alter reactivity. Use inert atmosphere storage for solid forms .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Analytical Tools :

- HPLC : Confirm purity (>98%) using C18 columns with UV detection at 254 nm .

- NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm), PEG backbone (δ ~3.5–3.7 ppm), and ester carbonyl (δ ~170 ppm) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structure determination?

- Methodology : Use SHELXL for high-resolution refinement and Mercury CSD for packing analysis. For twinned data, employ SHELXPRO to model pseudo-merohedral twinning .

- Case Study : In PROTAC synthesis, resolve anisotropic displacement parameters using WinGX/ORTEP for visualization .

Q. What strategies mitigate hydrolytic or oxidative degradation in biological assays?

- Methodology :

- Hydrolysis : Use phosphate buffers (pH 7.4) with 0.1% BSA to stabilize the ester group.

- Oxidation : Add 1 mM TCEP or ascorbic acid to scavenge radicals in cell-based assays .

Q. How does the compound function as a linker in PROTACs or antibody-drug conjugates (ADCs)?

- Mechanistic Insight : The PEG-trioxa backbone enhances solubility and spacing between warhead and targeting moiety. The tert-butyloxycarbonyl (Boc) group allows selective deprotection for conjugation .

- Experimental Design : Couple via NHS ester chemistry (e.g., 2,5-dioxopyrrolidin-1-yl active ester) to primary amines on proteins or small molecules .

Q. How can computational modeling predict interaction motifs in drug design?

- Methodology : Use Mercury CSD’s Materials Module to analyze packing patterns and hydrogen-bonding networks. Compare with Cambridge Structural Database (CSD) entries for similar PEGylated linkers .

- Validation : Overlay experimental (X-ray) and DFT-optimized structures to validate torsion angles in the trioxa chain .

Data Contradiction Analysis

Q. How to resolve discrepancies between predicted and observed NMR spectra?

- Troubleshooting :

- Predicted Shifts : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) may overestimate deshielding effects.

- Observed Anomalies : Check for residual solvents (e.g., DMSO-d₅ at δ 2.5 ppm) or rotameric equilibria in the PEG chain .

Q. Why do HPLC retention times vary between batches despite identical conditions?

- Root Cause : Trace metal contaminants (e.g., from HATU) or residual DMF alter column interactions. Pre-treat samples with chelating resins (e.g., Chelex 100) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.